molecular formula C6H6N2O2 B8793432 N-Nitroaniline CAS No. 645-55-6

N-Nitroaniline

Cat. No.: B8793432
CAS No.: 645-55-6
M. Wt: 138.12 g/mol
InChI Key: VBEGHXKAFSLLGE-UHFFFAOYSA-N
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Description

N-Nitroaniline is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
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Properties

CAS No.

645-55-6

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

N-phenylnitramide

InChI

InChI=1S/C6H6N2O2/c9-8(10)7-6-4-2-1-3-5-6/h1-5,7H

InChI Key

VBEGHXKAFSLLGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Difluoronitrobenzene (3 mL, 27.1 mmol) was added to a solution of dimethyl amine (15 mL, 29.8 mmol) and i-Pr2NEt (5.2 ml, 29.8 mmol) in ethyl acetate (20 mL) at 0° C. and the mixture was stirred at room temperature overnight. The yellow solution was concentrated and redissolved in methylene chloride (100 mL) and then washed with water (50 mL). The aqueous layer was basified with KOH pellets and back extracted with methylene chloride (2×50 mL). The combined organic layer after evaporation afforded a yellow solid which was dissolved in 6N HCl (60 mL) at 0° C. and washed with methylene chloride (3×60 mL). The solution was basified with KOH pellets (pH 10) and extracted with methylene chloride (3×100 mL). The combined organic phase was dried (Na2SO4) and concentrated to provide 272 (1.8 g). Data for 272: 1HNMR (300 MHz, CDCl3): δ 7.95 (dd, J=2, 8 Hz, 1H), 7.88 (dd, J=3, 14 Hz, 1H), 6.72 (t,J=9 Hz, 1H), 3.10 (s, 6H).
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Synthesis routes and methods II

Procedure details

A solution of 5 (1 eq), 6 (1 eq), and sodium carbonate (1.2 eq) in DME/H2O (3:1) was degassed by bubbling argon through the solution for 10 minutes. Pd(II)(dppf)Cl2.MeCl2 (0.1 eq) was added to the reaction solution and the reaction was sealed. The reaction was heated at 100° C. overnight. The reaction was cooled to RT and ethyl acetate and water were added. The organic layer was separated from the aqueous layer. The aqueous layer was washed once more with ethyl acetate. The organic layers were combined, dried (Na2SO4), and concentrated under vacuum to yield the desired product 7. MS: MH+=469
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